4-Bromo-6-(but-3-en-1-yl)pyrimidine
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Overview
Description
4-Bromo-6-(but-3-en-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a but-3-en-1-yl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(but-3-en-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the but-3-en-1-yl group. One common method includes:
Bromination: Starting with 6-(but-3-en-1-yl)pyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and alkylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(but-3-en-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The but-3-en-1-yl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can yield alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 4-substituted pyrimidines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
4-Bromo-6-(but-3-en-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(but-3-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
4-Bromo-6-methylpyrimidine: Similar structure but with a methyl group instead of a but-3-en-1-yl group.
6-(But-3-en-1-yl)pyrimidine: Lacks the bromine substitution at the 4-position.
4-Chloro-6-(but-3-en-1-yl)pyrimidine: Chlorine atom instead of bromine at the 4-position.
Uniqueness: 4-Bromo-6-(but-3-en-1-yl)pyrimidine is unique due to the combination of the bromine atom and the but-3-en-1-yl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9BrN2 |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-6-but-3-enylpyrimidine |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h2,5-6H,1,3-4H2 |
InChI Key |
YXCIMTHOXUCUEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=NC=N1)Br |
Origin of Product |
United States |
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